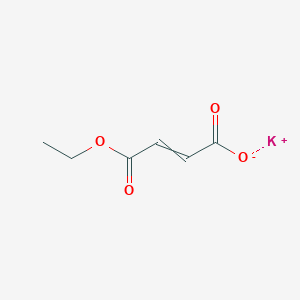

Potassium;4-ethoxy-4-oxobut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7KO4 and a molecular weight of 182.22 g/mol. This compound is known for its unique structure, which includes an ethoxy group and a keto group attached to a butenoate backbone. It is commonly used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium;4-ethoxy-4-oxobut-2-enoate can be synthesized through the reaction of 3-butenoic acid with potassium hydroxide in the presence of ethanol. The reaction typically involves the following steps:

- Dissolving 3-butenoic acid in ethanol.

- Adding potassium hydroxide to the solution.

- Heating the mixture under reflux conditions for several hours.

- Cooling the reaction mixture and filtering the precipitate.

- Washing the precipitate with cold ethanol and drying it under vacuum .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control of temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

Potassium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of 4-ethoxy-4-oxobutanoic acid.

Reduction: Formation of 4-ethoxy-4-hydroxybut-2-enoate.

Substitution: Formation of various substituted butenoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Potassium;4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mecanismo De Acción

The mechanism of action of Potassium;4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Potassium;4-methoxy-4-oxobut-2-enoate: Similar structure but with a methoxy group instead of an ethoxy group.

Potassium;4-ethoxy-4-oxobut-2-enoate: Similar structure but with different substituents on the butenoate backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both an ethoxy group and a keto group allows for diverse chemical transformations and applications.

Actividad Biológica

Potassium;4-ethoxy-4-oxobut-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and research findings related to its biological activity, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy group and a keto group attached to a butenoate backbone. Its molecular formula is C6H9O3K with a molecular weight of approximately 202.24 g/mol. The compound is soluble in water, making it suitable for various applications in organic synthesis and biological research.

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to react with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways. The compound has been studied for its potential interactions with various biological targets, which may modulate enzyme activities or influence cellular processes.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against a range of microbial pathogens, suggesting that this compound could be developed into an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Effects on A549 Cells

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound led to significant morphological changes characteristic of apoptosis, including membrane blebbing and chromatin condensation. The study reported a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) | Apoptotic Features Observed |

|---|---|---|

| 1.25 | 85 | Mild |

| 2.5 | 65 | Moderate |

| 5 | 30 | High |

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .

Future Research Directions

Continued research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:

- In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by the compound.

- Formulation Development : Exploring potential formulations for therapeutic use in treating infections or cancer.

Propiedades

Número CAS |

68375-84-8 |

|---|---|

Fórmula molecular |

C6H7KO4 |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

potassium;(E)-4-ethoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C6H8O4.K/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+; |

Clave InChI |

DFPKHSVUGIJIRK-BJILWQEISA-M |

SMILES |

CCOC(=O)C=CC(=O)[O-].[K+] |

SMILES isomérico |

CCOC(=O)/C=C/C(=O)[O-].[K+] |

SMILES canónico |

CCOC(=O)C=CC(=O)[O-].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.